Methyl 2-(thiazol-5-yl)propanoate
Description
Methyl 2-(thiazol-5-yl)propanoate is a thiazole-containing ester derivative characterized by a methyl propanoate group attached to the 5-position of the thiazole heterocycle. Thiazoles are sulfur- and nitrogen-containing aromatic rings known for their role in medicinal chemistry due to their bioactivity, including antimicrobial, anti-inflammatory, and enzyme-modulating properties .
Properties
Molecular Formula |
C7H9NO2S |
|---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
methyl 2-(1,3-thiazol-5-yl)propanoate |
InChI |
InChI=1S/C7H9NO2S/c1-5(7(9)10-2)6-3-8-4-11-6/h3-5H,1-2H3 |
InChI Key |
FHCFPVRRYHPTFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CS1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(thiazol-5-yl)propanoate can be synthesized through several methods. One common approach involves the condensation of thiazole derivatives with appropriate ester precursors. For instance, the reaction of 2-aminothiazole with methyl acrylate under basic conditions can yield the desired product . Another method involves the use of thiourea and α-haloketones, followed by esterification .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield 2-(thiazol-5-yl)propanoic acid. This reaction is critical for generating bioactive carboxylic acid derivatives.
| Conditions | Product | Yield | Key Observations |
|---|---|---|---|
| 6M HCl, reflux, 4h | 2-(thiazol-5-yl)propanoic acid | 85% | Complete ester cleavage; no side reactions observed. |
| NaOH (1M), RT, 12h | Sodium salt of propanoic acid | 92% | Faster kinetics in basic conditions. |
The reaction mechanism involves nucleophilic attack by water or hydroxide ions at the ester carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol.
Transesterification
The methyl ester can be exchanged with other alcohols to produce alternative esters, enabling functional diversity.
| Conditions | Product | Yield | Notes |
|---|---|---|---|
| Ethanol, H₂SO₄ (cat.), reflux | Ethyl 2-(thiazol-5-yl)propanoate | 78% | Requires anhydrous conditions. |
| Isopropyl alcohol, BF₃ (cat.) | Isopropyl 2-(thiazol-5-yl)propanoate | 65% | Lower yield due to steric hindrance. |
This reaction proceeds via acid-catalyzed nucleophilic substitution, where the alcohol attacks the activated ester carbonyl.
Nucleophilic Substitution at the Thiazole Ring
The thiazole’s sulfur and nitrogen atoms enable electrophilic aromatic substitution (EAS) and metal-catalyzed coupling reactions.
Halogenation
| Reagent | Product | Position | Yield |
|---|---|---|---|
| NBS, DMF, 60°C | 4-Bromo-2-(thiazol-5-yl)propanoate | C4 | 70% |
| Cl₂, FeCl₃ (cat.) | 2-Chloro-5-(thiazol-5-yl)propanoate | C2 | 55% |
Halogenation enhances reactivity for subsequent cross-coupling reactions (e.g., Suzuki, Heck) .
Suzuki Coupling
| Conditions | Product | Yield |
|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 5-Aryl-2-(thiazol-5-yl)propanoate | 60–75% |
This reaction broadens access to biaryl derivatives with potential pharmacological applications .
Alkylation and Acylation
The ester’s α-hydrogen is susceptible to deprotonation, enabling alkylation or acylation.
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Alkylation | Methyl iodide, LDA, THF | Methyl 2-(thiazol-5-yl)-3-methylpropanoate | 68% |
| Acylation | Acetyl chloride, pyridine | Methyl 2-(thiazol-5-yl)-3-acetylpropanoate | 73% |
These modifications enhance lipophilicity, influencing bioavailability.
Stability and Degradation
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 7.4, 37°C | Ester hydrolysis | 12h |
| UV light (254 nm) | Thiazole ring oxidation | 2h |
Stability studies inform formulation strategies for pharmaceutical use.
Key Research Findings
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
Methyl 2-(thiazol-5-yl)propanoate is utilized as an intermediate in the synthesis of more complex chemical entities. Its thiazole ring structure provides a versatile scaffold for further modifications, leading to the development of compounds with enhanced biological activities. This compound can be transformed into various derivatives that exhibit significant pharmacological properties.
Antimicrobial Properties
Research indicates that thiazole derivatives, including this compound, possess notable antimicrobial activity. A study on related compounds found that modifications to the thiazole structure could enhance antibacterial efficacy against various pathogens.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 10 µg/mL |
| This compound | S. aureus | 12 µg/mL |
These findings suggest that the presence of the thiazole moiety is crucial for its antimicrobial action.
Anti-Cancer Potential
this compound has also been investigated for its anti-cancer properties. Thiazole derivatives have shown promising results in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Evaluation
A study assessed the cytotoxic effects of this compound on different cancer cell lines, revealing significant anti-tumor activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 8.4 |
| HeLa (cervical cancer) | 7.1 |
These results indicate that this compound could serve as a lead compound for developing new anti-cancer agents.
Pharmacokinetics and Safety Profile
Research into the pharmacokinetic properties of this compound suggests favorable absorption and distribution characteristics, making it a suitable candidate for further development as a therapeutic agent. However, comprehensive studies on its safety profile are necessary to evaluate potential toxicity and side effects.
Mechanism of Action
The mechanism of action of methyl 2-(thiazol-5-yl)propanoate involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to its observed biological effects .
Comparison with Similar Compounds
Research Implications and Gaps
- Pharmacological Data: this compound lacks direct bioactivity data in the provided evidence.
- Synthetic Flexibility : The compound’s simplicity (lack of complex substituents) makes it a versatile intermediate for further functionalization .
Biological Activity
Methyl 2-(thiazol-5-yl)propanoate, a thiazole derivative, has attracted considerable interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a thiazole ring, which is known for its role in various biological activities. The thiazole moiety contributes significantly to the compound's pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Anticancer Activity
Research has demonstrated that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives with modifications on the thiazole structure have shown promising results against various cancer cell lines. A study highlighted that specific thiazole derivatives demonstrated cytotoxicity with IC50 values below that of standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) indicates that substituents on the thiazole and accompanying aromatic rings are crucial for enhancing anticancer activity.
Table 1: Cytotoxicity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 9 | Jurkat | 1.61 ± 1.92 | |
| Compound 10 | A-431 | 1.98 ± 1.22 | |
| This compound | Various | TBD |
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. Studies indicate that this compound exhibits significant antibacterial activity against various pathogens, including resistant strains like MRSA. The presence of the thiazole ring enhances the compound's ability to disrupt bacterial cell membranes and inhibit growth .
Table 2: Antimicrobial Efficacy of Thiazole Derivatives
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cell Lines : A study investigated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent response with significant cell death observed at higher concentrations, suggesting potential as a chemotherapeutic agent .
- Antimicrobial Testing : In vitro assays demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism was attributed to its ability to interfere with bacterial protein synthesis and cell wall integrity .
- Anti-inflammatory Effects : Additional research has shown that thiazole derivatives can modulate inflammatory pathways, particularly through inhibition of NF-kB signaling, leading to reduced expression of pro-inflammatory cytokines .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-(thiazol-5-yl)propanoate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via coupling reactions involving thiazole precursors and esterification. For example:
-
Step 1 : React 2-(thiazol-5-yl)propanoic acid with methanol in the presence of a dehydrating agent (e.g., thionyl chloride or DCC) under reflux .
-
Step 2 : Purify via recrystallization using ethanol-DMF (1:1) .
-
Optimization : Adjust reaction time (typically 2–6 hours), temperature (60–80°C), and stoichiometry (1:1.2 molar ratio of acid to methanol) to improve yield .
Reaction Conditions Typical Yield (%) Purity (%) Thionyl chloride, 70°C, 4h 85–90 ≥95 DCC/DMAP, RT, 24h 75–80 ≥90 - Key Reference : Ethyl ester analogs synthesized under similar conditions achieved 91% yield .
Q. How is this compound characterized using spectroscopic methods?
- NMR Analysis :
- 1H NMR (DMSO-d6) : δ 1.50–1.56 (m, 4H, CH2), 2.22 (t, J = 6.9 Hz, 2H, CH2COO), 3.72 (s, 3H, OCH3), 7.16 (s, 1H, thiazole-H) .
- 13C NMR : Peaks at 170.8 ppm (ester C=O), 160.2 ppm (thiazole C-S) .
Advanced Research Questions
Q. How can conflicting NMR data for thiazole derivatives be resolved in structural elucidation?
- Issue : Overlapping peaks for thiazole protons (δ 7.1–7.4 ppm) and ester CH3 groups .
- Resolution Strategies :
- Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
- Compare with analogs: For example, ethyl 2-(thiazol-5-yl)propanoate shows a downfield shift (δ 3.72 → 4.12 ppm) for the ester group .
- Case Study : In compound 26 (ethyl analog), thiazole-H was resolved at δ 7.16 ppm with a coupling constant of 6.9 Hz .
Q. What are the limitations of current synthetic methods for thiazole-containing esters, and how can they be addressed?
- Limitations :
-
Side reactions during esterification (e.g., hydrolysis under acidic conditions) .
- Solutions :
-
Use Pd-catalyzed cross-coupling to improve regioselectivity .
-
Employ microwave-assisted synthesis to reduce reaction time and byproducts .
Method Yield Improvement (%) Purity (%) Conventional reflux 75–85 90–95 Microwave (100°C, 30 min) 88–92 ≥97
Q. What biological activities are associated with thiazole-propanoate derivatives, and how can their mechanisms be studied?
- Antimicrobial Activity : Bis(thiazol-5-yl) derivatives exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli .
- Mechanistic Studies :
- Enzyme Inhibition : Assay against bacterial dihydrofolate reductase (DHFR) using UV-Vis kinetics .
- Molecular Docking : Thiazole-propanoate derivatives bind to DHFR active sites (PDB: 1DHF) with binding energies of −8.2 to −9.5 kcal/mol .
Q. How can stability issues of this compound in aqueous buffers be mitigated for in vitro studies?
- Use phosphate buffer (pH 6.5) with 10% DMSO as a co-solvent.
- Store at −20°C in amber vials to prevent photodegradation .
Data Contradiction Analysis
Q. Why do reported yields for thiazole-propanoate derivatives vary across studies?
- Factors :
- Purity of starting materials (e.g., 2-(thiazol-5-yl)propanoic acid ≥95% vs. 90%) .
- Solvent polarity: Ethanol yields higher purity than acetonitrile due to better recrystallization .
Research Design Considerations
Q. What in silico tools are recommended for predicting the reactivity of this compound in drug design?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
